REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][CH2:5][C:6]1[N:10]=[CH:9][NH:8][CH:7]=1.O.[OH-].[K+].[CH:14]([C:17]1[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=1)([CH3:16])[CH3:15]>C(O)C>[CH:14]([C:17]1[CH:24]=[CH:23][C:20]([CH:21]2[C:7]3[N:8]=[CH:9][NH:10][C:6]=3[CH2:5][CH2:4][NH:3]2)=[CH:19][CH:18]=1)([CH3:16])[CH3:15] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.NCCC1=CNC=N1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (40 mL)
|
Type
|
EXTRACTION
|
Details
|
Extraction (5×25 mL DCM)
|
Type
|
WASH
|
Details
|
washing of the combined extracts (2×50 mL brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C1NCCC2=C1N=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |